![molecular formula C11H8ClN5O B2955304 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338405-68-8](/img/structure/B2955304.png)
3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
The compound “3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a complex organic molecule. It is likely to be a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another method involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst .Scientific Research Applications
Antimicrobial Applications
This compound has been explored for its potential in combating microbial infections. Derivatives of pyrazolo[4,3-c]pyridazinone have shown promising inhibitory activity against Gram-positive bacteria and fungi . The presence of the chlorophenyl group may enhance the compound’s ability to penetrate bacterial cell walls and interact with target sites within the microorganisms.
Anticonvulsant and Muscle Relaxant Properties
Compounds derived from this chemical structure have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy and muscle spasms.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with various biological targets, includingacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, it was reported that a reduction in AchE activity can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound may affect various biochemical pathways. For example, similar compounds have been reported to have antioxidant activity, which suggests they may interact with pathways involving reactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as the formation of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWARDVGLRWIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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